molecular formula C10H11BrN4O B4359382 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE

3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE

Cat. No.: B4359382
M. Wt: 283.12 g/mol
InChI Key: CTHCZLJLZUHNDD-UHFFFAOYSA-N
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Description

3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE is a heterocyclic compound that features a pyrazole ring substituted with a bromo group, a methyl group, and a propyl group containing another pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE can be achieved through several synthetic routes One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe propyl group containing the second pyrazole moiety can be introduced via a multi-step synthesis involving the formation of an intermediate, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid .

Uniqueness

What sets 3-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-PROPANONE apart is its unique substitution pattern, which combines a bromo group, a methyl group, and a propyl group containing another pyrazole moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-bromo-5-methylpyrazol-1-yl)-1-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-8-9(11)7-13-14(8)6-3-10(16)15-5-2-4-12-15/h2,4-5,7H,3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCZLJLZUHNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)N2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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